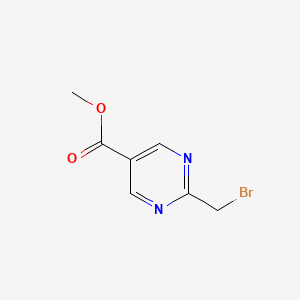

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester

Description

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester (synonyms: methyl 5-bromopyrimidine-2-carboxylate, CAS-associated synonyms in ) is a heterocyclic compound featuring a pyrimidine core with a bromomethyl group at position 2 and a methyl ester at position 5. Its molecular formula is C₇H₇BrN₂O₂ (MW: 243.05 g/mol). The bromomethyl group renders it highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

methyl 2-(bromomethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQSELFEUXDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188538 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859162-69-9 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859162-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester typically involves the bromination of a suitable pyrimidine precursor. One common method involves the reaction of pyrimidine-5-carboxylic acid with bromomethyl methyl ether in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyrimidine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester depends on its specific application. In biological systems, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following pyrimidine derivatives share structural similarities but differ in substituents, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Biological Activity

5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester (CAS No. 859162-69-9) is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C7H7BrN2O2

- Molecular Weight : 231.05 g/mol

- Structure : The compound features a bromomethyl group at the 2-position of the pyrimidine ring and a methyl ester at the carboxylic acid position.

Biological Activity Overview

The biological activity of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester has been evaluated in various studies. Its activities include:

- Anticancer Activity : In vitro studies have shown that compounds related to pyrimidine derivatives exhibit significant anticancer properties by inhibiting key kinases involved in cancer progression.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various microorganisms, indicating potential use as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific kinases. For instance:

- A study on related compounds showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values indicating effective cell growth inhibition .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Pyrimidinecarboxylic acid derivative | MCF-7 | 12.5 | CDK2/E inhibition |

| 5-Pyrimidinecarboxylic acid derivative | K-562 | 15.0 | Abl kinase inhibition |

Antimicrobial Activity

The antimicrobial properties of 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester have been explored in several studies:

- In vitro screening revealed that this compound exhibits significant antibacterial and antifungal activities against various pathogens .

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 62.5 µg/mL | Moderate |

| Candida albicans | 125 µg/mL | Moderate |

| Saccharomyces cerevisiae | 31.25 µg/mL | Significant |

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Efficacy Assessment :

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between 5-Pyrimidinecarboxylic acid, 2-(bromomethyl)-, methyl ester and target enzymes or receptors:

Q & A

Advanced Research Question

- Protection of Carboxylic Acid : Pre-activate the acid as an acid chloride before esterification.

- Storage Conditions : Use anhydrous solvents (e.g., dried acetonitrile) and inert atmospheres to prevent moisture-induced hydrolysis.

- pH Control : Neutral or slightly acidic conditions stabilize esters, as demonstrated in for penicillin derivatives .

How is computational modeling used to predict reactivity or spectroscopic properties?

Advanced Research Question

- DFT Calculations : Optimize geometry and calculate NMR chemical shifts (e.g., B3LYP/6-31G* level).

- Hydrogen Bonding Networks : Molecular dynamics simulations predict crystal packing motifs, aligning with experimental X-ray data .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Research Question

- Purification at Scale : Recrystallization becomes less efficient; column chromatography or fractional distillation may be required.

- Side Reactions : Trace moisture or oxygen can hydrolyze esters or oxidize bromomethyl groups. Use rigorous drying agents (e.g., Na2SO4) and degassed solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.